2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid
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Overview
Description
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid typically involves the reaction of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol with butanoic acid derivatives. The reaction conditions often include the use of solvents such as dimethylformamide and catalysts like ortho-phosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential antimicrobial, anticancer, and anti-inflammatory properties
Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the development of new materials with unique electronic and optical properties
Mechanism of Action
The mechanism of action of 2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit the synthesis of essential bacterial proteins or disrupt cell membrane integrity. In anticancer research, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol: This compound shares the triazole ring structure and exhibits similar biological activities.
1,2,4-triazole derivatives: These compounds are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Uniqueness
2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid is unique due to the presence of the butanoic acid moiety, which can enhance its solubility and bioavailability. This structural feature may also contribute to its distinct biological activities compared to other triazole derivatives .
Properties
Molecular Formula |
C12H14N4O2S |
---|---|
Molecular Weight |
278.33 g/mol |
IUPAC Name |
2-[(4-amino-5-phenyl-1,2,4-triazol-3-yl)sulfanyl]butanoic acid |
InChI |
InChI=1S/C12H14N4O2S/c1-2-9(11(17)18)19-12-15-14-10(16(12)13)8-6-4-3-5-7-8/h3-7,9H,2,13H2,1H3,(H,17,18) |
InChI Key |
XKXDBEPXYCAHSR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)O)SC1=NN=C(N1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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